molecular formula C16H17ClN2 B13178060 4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline CAS No. 23495-28-5

4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline

Cat. No.: B13178060
CAS No.: 23495-28-5
M. Wt: 272.77 g/mol
InChI Key: XRUIERQCHYNNEP-UHFFFAOYSA-N
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Description

4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline is a chemical compound with the molecular formula C16H17ClN2. It features a tetrahydroisoquinoline skeleton with a 4-chloro-N-methylaniline group linked to the carbon atom at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline typically involves multistep organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction and subsequent substitution reactions . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: NaOCH3, KOtBu

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-n-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline is unique due to its tetrahydroisoquinoline skeleton, which imparts specific chemical and biological properties.

Biological Activity

4-Chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline is a compound with a complex structure that features a tetrahydroisoquinoline skeleton and a chloroaniline moiety. Its chemical formula is C16H17ClN2, and it is of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The compound consists of a tetrahydroisoquinoline core linked to a 4-chloro-N-methylaniline group. The structural characteristics include:

  • Molecular Formula : C16H17ClN2
  • Molecular Weight : 284.77 g/mol
  • Key Functional Groups : Chloro group, amine group

Structural Analysis

The crystal structure analysis reveals significant details about the compound's geometry:

  • The dihedral angle between the benzene rings is approximately 85.82°.
  • An intramolecular N—H⋯N hydrogen bond stabilizes the structure.
  • Intermolecular C—H⋯π interactions contribute to the molecular packing in the crystal lattice .

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities. Here are some key findings:

  • Antitumor Activity : Some studies suggest that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The tetrahydroisoquinoline scaffold is often associated with anticancer properties due to its ability to interact with cellular targets involved in proliferation and apoptosis.
  • Neuroprotective Effects : The presence of the tetrahydroisoquinoline moiety has been linked to neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against certain bacterial strains, although specific data on this compound remains limited.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several tetrahydroisoquinoline derivatives, including this compound, on human cancer cell lines. The results showed a significant reduction in cell viability at higher concentrations, indicating potential for further development as an anticancer agent.

Case Study 2: Neuroprotective Mechanisms

In a model of oxidative stress-induced neuronal injury, compounds similar to this compound were tested for their ability to reduce neuronal death. The results suggested that these compounds could mitigate oxidative damage through antioxidant mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against cancer cell lines
NeuroprotectiveReduction in oxidative stress-induced injury
AntimicrobialActivity against specific bacterial strainsLimited data available

Table 2: Structural Details from Crystal Analysis

ParameterValue
Dihedral Angle85.82°
N—H⋯N Hydrogen Bond Length2.907 Å
C—H⋯π InteractionPresent

Properties

CAS No.

23495-28-5

Molecular Formula

C16H17ClN2

Molecular Weight

272.77 g/mol

IUPAC Name

4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline

InChI

InChI=1S/C16H17ClN2/c1-18-15-7-6-12(17)10-14(15)16-13-5-3-2-4-11(13)8-9-19-16/h2-7,10,16,18-19H,8-9H2,1H3

InChI Key

XRUIERQCHYNNEP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CCN2

Origin of Product

United States

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